p-CYMENE-2-CARBOXYLIC ACID

Overview

Description

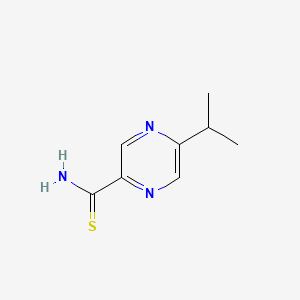

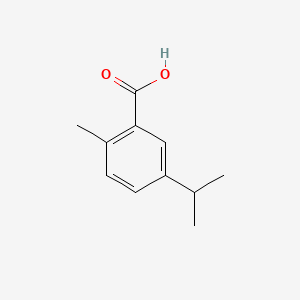

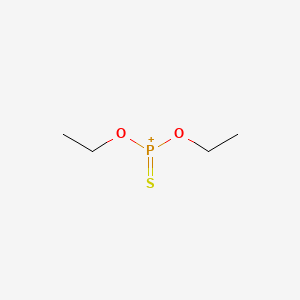

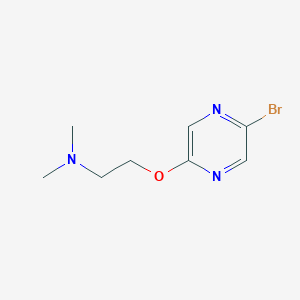

P-CYMENE-2-CARBOXYLIC ACID is a chemical compound with the molecular formula C11H14O2 . It is related to the family of terpenes, especially monocyclic monoterpenes . Its structure consists of a benzene ring para-substituted with a methyl group and an isopropyl group .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, two ruthenium–arene complexes with the generic formula [RuCl 2 ( p -cymene) (NHC)] were readily obtained from natural, abundant, and renewable methylxanthine alkaloids used as N -heterocyclic carbene (NHC) precursors . Another synthesis method involves the addition of carboxylic acids onto 1-hexyne, catalyzed by [RuCl 2 ( p -cymene) (PTA)] complex to give enol esters .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring para-substituted with a methyl group and an isopropyl group . The molecular weight is 178.23 g/mol .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can participate in ruthenium-catalyzed allylic alkylations . It can also react with carboxylic acids using [RuCl 2 ( p -cymene)] 2 as the catalyst and Ag 2 CO 3 as the oxidant, resulting in ortho -C–H acyloxylation to afford acyloxylation products .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a molecular weight of 178.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It is insoluble in water, but miscible with organic solvents .Scientific Research Applications

Autocatalysis in C-H Bond Activation

- Study Context : Research by Flegeau et al. (2011) discusses the use of Ru(II)(carboxylate)(2)(p-cymene) complexes in the C-H bond activation of 2-phenylpyridine. They found an autocatalytic process catalyzed by the carboxylic acid coproduct and water, which accelerates the overall reaction. This insight is crucial in understanding the mechanism of C-H bond activation in functional arenes (Flegeau et al., 2011).

Sustainable Kinetic Resolution and Bio-catalysis

- Study Context : Iemhoff et al. (2018) explored the esterification of 2-phenylpropionic acid in bio-based solvents using enzyme catalysis (CALB, Novozyme 435). They developed a multi-parameter correlation to explain experimental observations and operated a continuous flow process using p-cymene as the solvent. This study highlights the integration of sustainable solvents and flow chemistry for kinetic resolution (Iemhoff et al., 2018).

Antimicrobial Properties

- Study Context : Marchese et al. (2017) provided a comprehensive review of the antimicrobial properties of p-cymene. They emphasized its significance in traditional medicines and the need for further studies to confirm its efficacy and safety in human healthcare applications (Marchese et al., 2017).

Organic Acid Synthesis from Citrus Waste

- Study Context : Clark et al. (2012) demonstrated the synthesis of p-cymene-2-sulphonic acid from citrus waste. This organic acid was shown to be comparable to p-toluenesulphonic acid in acid catalysis, indicating the potential of p-cymene derivatives in sustainable chemistry applications (Clark et al., 2012).

Ruthenium-Catalyzed Oxidative Alkenylation

- Study Context : Arockiam et al. (2011) reported on the use of Ru(OAc)2(p-cymene) in the oxidative alkenylation of N-aryl pyrazoles. This study provides insights into the potential of p-cymene derivatives in facilitating complex organic reactions (Arockiam et al., 2011).

Antioxidant Activity

- Study Context : An evaluation by Oliveira et al. (2015) on the antioxidant potential of p-cymene highlighted its significant decrease in lipid peroxidation and nitrite content. This finding suggests the potential therapeutic applications of p-cymene in oxidative stress-related conditions (Oliveira et al., 2015).

Safety and Hazards

Future Directions

Future research on p-CYMENE-2-CARBOXYLIC ACID could focus on its potential applications in drug discovery, particularly in the development of PROteolysis TArgeting Chimeras (PROTACs), which are heterobifunctional molecules emerging as a powerful modality in drug discovery . Another area of interest could be the development of new catalytic systems based on ruthenium, which are more active and more selective .

Mechanism of Action

Target of Action

It has been found that similar compounds, such as ruthenium (ii)–arene complexes, have shown significant anticancer properties . These complexes have been studied for their anti-metastatic activities .

Mode of Action

Ruthenium (ii)–arene complexes, which include p-cymene, have been found to exhibit anti-metastatic properties . These complexes interact with their targets, leading to changes that inhibit metastasis .

Biochemical Pathways

It has been suggested that p-cymene, a component of the compound, is degraded through the p-cumate route and the 2,3-dihydroxy-p-cumate central pathway into tca cycle precursors .

Pharmacokinetics

It has been found that similar compounds, such as ruthenium (ii)–arene complexes, have entered clinical trials . This suggests that these compounds have favorable pharmacokinetic properties, including bioavailability.

Result of Action

Ruthenium (ii)–arene complexes, which include p-cymene, have been found to exhibit significant anticancer properties . These complexes have been studied for their anti-metastatic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of p-CYMENE-2-CARBOXYLIC ACID. For instance, temperature has been found to influence the reaction of similar compounds . .

properties

IUPAC Name |

2-methyl-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTZFEMYDOAQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190981 | |

| Record name | p-Cymene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3754-72-1 | |

| Record name | p-Cymene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003754721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cymene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2-ethanol](/img/structure/B3059431.png)